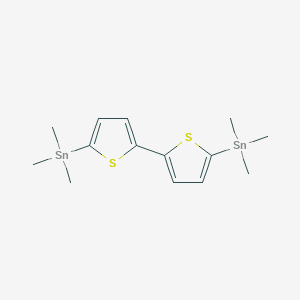

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Descripción

Propiedades

IUPAC Name |

trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRPCDOGSNNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143367-56-0 | |

| Record name | 143367-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

CAS Number: 143367-56-0

This technical guide provides a comprehensive overview of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of novel semiconducting polymers.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organotin compound characterized by a 2,2'-bithiophene core functionalized with two trimethylstannyl groups at the 5 and 5' positions.[2] This structure makes it an excellent precursor for cross-coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 143367-56-0 |

| Molecular Formula | C₁₄H₂₂S₂Sn₂ |

| Molecular Weight | 491.87 g/mol |

| Appearance | White to light yellow crystalline powder or flakes |

| Melting Point | 96-100 °C |

| Purity | Typically >97% or >98% (by HPLC or NMR)[3] |

| Solubility | Soluble in organic solvents like THF and toluene. |

| Storage | Store in a dark place under an inert atmosphere at room temperature.[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dilithiation of 2,2'-bithiophene, followed by quenching with an electrophilic tin reagent, such as trimethyltin chloride. This method provides a direct and efficient route to the desired product.

Experimental Protocol: Synthesis from 2,2'-Bithiophene

This protocol is based on established literature procedures for the synthesis of stannylated thiophene derivatives.

Materials:

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyltin chloride (Me₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A clean, dry Schlenk flask equipped with a magnetic stir bar is charged with 2,2'-bithiophene. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen- and moisture-free environment.

-

Dissolution: Anhydrous THF is added to the flask via a syringe to dissolve the 2,2'-bithiophene.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (2.2 equivalents) is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours. A color change to a deep reddish-brown is typically observed, indicating the formation of the dilithiated species.[5]

-

Stannylation: A solution of trimethyltin chloride (2.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is subsequently dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound as a white solid.

Characterization

The purity and identity of the synthesized compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum in CDCl₃ typically shows two doublets in the aromatic region corresponding to the thiophene protons and a singlet in the upfield region for the methyl protons of the trimethylstannyl groups.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Applications in Organic Electronics

This compound is a vital monomer for the synthesis of high-performance conjugated polymers and small molecules used in a variety of organic electronic devices.[7] Its primary application lies in the Stille cross-coupling reaction, a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[8]

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium(0) complex. The trimethylstannyl groups on the bithiophene core are readily transferred in this reaction, allowing for the formation of new carbon-carbon bonds. This reaction is favored due to its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[7]

The catalytic cycle of the Stille reaction can be visualized as follows:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

In the context of polymer synthesis, R¹ would be an aryl dihalide and R² would be the this compound monomer, leading to the formation of a polymer chain.

Synthesis of Conjugated Polymers

This compound is a key monomer for the synthesis of various high-performance polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[7]

Example Experimental Protocol: Synthesis of Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI2OD-T2)

This protocol describes the synthesis of a well-known n-type polymer semiconductor.

Materials:

-

N,N'-Bis(2-octyldodecyl)-2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic diimide

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene

Procedure:

-

In a glovebox, a Schlenk tube is charged with N,N'-Bis(2-octyldodecyl)-2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic diimide, this compound, Pd₂(dba)₃, and P(o-tol)₃.

-

The tube is sealed, removed from the glovebox, and connected to a Schlenk line.

-

Anhydrous and degassed toluene is added via syringe.

-

The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a defined period (e.g., 48 hours) under an inert atmosphere.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.

-

The purified polymer is then dried under vacuum.

The synthesis workflow can be visualized as follows:

Caption: General workflow for Stille polymerization.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and national regulations for hazardous waste. The synthesis involves pyrophoric reagents like n-butyllithium, which require specialized handling techniques under an inert atmosphere to prevent fire and explosion hazards.

Conclusion

This compound is a cornerstone monomer in the synthesis of advanced organic electronic materials. Its well-defined structure and reactivity in Stille cross-coupling reactions enable the precise construction of conjugated polymers with tailored electronic and optical properties. This guide provides essential technical information for researchers and scientists working with this versatile compound, from its fundamental properties and synthesis to its application in the fabrication of next-generation electronic devices. Careful adherence to safety protocols is paramount when handling this and other organotin compounds.

References

- 1. rsc.org [rsc.org]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. calpaclab.com [calpaclab.com]

- 4. 143367-56-0|this compound|BLD Pharm [bldpharm.com]

- 5. amiscientific.com [amiscientific.com]

- 6. ossila.com [ossila.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sites.wp.odu.edu [sites.wp.odu.edu]

- 9. ossila.com [ossila.com]

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a key synthetic application of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, a crucial building block in the field of organic electronics.

Core Compound Data

This compound is an organotin compound essential for the synthesis of conjugated polymers used in various electronic devices.[1][2] Its bifunctional nature allows for the creation of extended π-conjugated systems through cross-coupling reactions.[3]

| Property | Value |

| Molecular Formula | C₁₄H₂₂S₂Sn₂[1][4][5] |

| Molecular Weight | 491.87 g/mol [1][4][5] |

| CAS Number | 143367-56-0[1] |

| Appearance | White to light yellow or light orange powder/crystal[6] |

| Melting Point | 96-100 °C[4][5] |

| Synonyms | [2,2'-Bithiophene]-5,5'-diylbis(trimethylstannane)[7] |

Experimental Protocol: Stille Coupling Polymerization

The following is a general protocol for the Stille cross-coupling reaction, a primary application for this compound in the synthesis of conjugated polymers for applications like OFETs, OLEDs, and OPVs.[1][2] This reaction creates a carbon-carbon bond between the organostannane and an organic halide.[8]

Materials and Reagents:

-

This compound

-

Aryl or Heteroaryl Dihalide (e.g., a dibrominated comonomer)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Anhydrous and Degassed Toluene

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere, combine this compound and the aryl dihalide comonomer. Add the palladium catalyst and any necessary ligand.[8][9]

-

Solvent Addition: Introduce anhydrous, degassed toluene to the flask via a syringe.[9]

-

Reaction Conditions: Stir the mixture at a temperature typically ranging from 90 to 110 °C.[9] The reaction progress should be monitored using techniques such as TLC, GC, or LC-MS. Reaction times can vary significantly, often between 12 and 24 hours.[8][9]

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

The resulting polymer is often precipitated by adding the reaction mixture to a non-solvent like methanol.

-

Collect the polymer precipitate by filtration.

-

To remove catalyst residues and other impurities, the polymer is typically subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the desired polymer).

-

The purified polymer is then recovered by precipitation from the final solvent fraction.

-

Safety Precautions: Organotin reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[8] Palladium catalysts can also be toxic. An inert atmosphere is crucial as the reaction is sensitive to air and moisture.[8]

Conceptual Workflow: Polymer Synthesis via Stille Coupling

The following diagram illustrates the general workflow for synthesizing a conjugated polymer using this compound.

References

- 1. 5,5'‐ bis(triMethylstannyl)‐ 2,2'‐bithiophene CAS#: 143367-56-0 [m.chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. 5,5 -Bis(trimethylstannyl)-2,2 -bithiophene 97 143367-56-0 [sigmaaldrich.com]

- 5. 5,5 -Bis(trimethylstannyl)-2,2 -bithiophene 97 143367-56-0 [sigmaaldrich.com]

- 6. This compound | 143367-56-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 143367-56-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

In-Depth Technical Guide: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and characterization of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene. This organotin compound is a key building block in the synthesis of advanced organic electronic materials.

Core Physical and Chemical Properties

This compound is a white to light yellow or light orange crystalline powder at room temperature. It is an air and moisture-sensitive solid that is typically stored in a cool, dark place under an inert atmosphere. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂S₂Sn₂ | |

| Molecular Weight | 491.87 g/mol | |

| CAS Number | 143367-56-0 | |

| Melting Point | 96-100 °C | |

| Appearance | White to light yellow/orange powder/crystal | |

| Purity | >97% (Assay), >98.0% (HPLC, qNMR) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the stannylation of 2,2'-bithiophene. This is typically achieved through a lithiation reaction followed by quenching with a trimethyltin electrophile.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 2,2'-bithiophene.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

2,2'-Bithiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyltin chloride (Me₃SnCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Lithiation: Dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is typically stirred for 1-2 hours at this temperature, followed by warming to room temperature for an additional 1-2 hours.

-

Stannylation: Cool the reaction mixture back down to -78 °C. Add a solution of trimethyltin chloride (2.5 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as hexanes, to yield the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of this compound.

¹H NMR (400 MHz, CDCl₃): A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) recorded on a 400 MHz spectrometer is available.[1] The spectrum would be expected to show signals for the aromatic protons of the bithiophene core and a prominent singlet for the methyl protons of the two trimethylstannyl groups.

-

Expected Chemical Shifts (δ):

-

Thiophene protons: ~7.0-7.3 ppm (two doublets)

-

Trimethylstannyl protons (-Sn(CH₃)₃): ~0.3 ppm (singlet with tin satellites)

-

¹³C NMR: While specific literature data for the ¹³C NMR of this compound was not found in the search, the spectrum would be expected to show four signals for the bithiophene core carbons and one signal for the methyl carbons of the trimethylstannyl groups.

Mass Spectrometry

Detailed mass spectrometry data was not found in the provided search results. However, techniques such as Low-Resolution Mass Spectrometry (LRMS) or High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

Applications in Materials Science

This compound is a crucial monomer for the synthesis of conjugated polymers used in organic electronics.[1] Its primary application is in Palladium-catalyzed cross-coupling reactions, most notably the Stille coupling polymerization.[2] In these reactions, the trimethylstannyl groups are coupled with aryl halides or triflates to form new carbon-carbon bonds, extending the π-conjugated system.

This compound serves as an electron-rich donor unit in the creation of donor-acceptor copolymers.[1] These polymers are integral to the active layers of various organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs) or solar cells

-

Organic Light-Emitting Diodes (OLEDs)

The workflow for its use in synthesizing a representative polymer, PNDI2OD-T2, is depicted below.

Caption: Use in Stille coupling for polymer synthesis.[1]

References

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene safety data sheet (SDS)

An In-depth Technical Safety Guide for 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

This technical guide provides comprehensive safety information for this compound, intended for researchers, scientists, and professionals in drug development and materials science. The following sections detail the compound's hazards, safe handling procedures, and the experimental basis for these recommendations.

Compound Identification and Physical Properties

This compound is an organotin compound commonly used in the synthesis of conjugated polymers for organic electronics.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 143367-56-0 | |

| Molecular Formula | C14H22S2Sn2 | |

| Molecular Weight | 491.87 g/mol | |

| Appearance | White solid/flakes | [2] |

| Melting Point | 96-100 °C | [2] |

| Purity | 97% | [2] |

Hazard Identification and Classification

This compound is classified as highly toxic and hazardous to the environment. The GHS classification is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, strict adherence to safety protocols is mandatory.

| Precautionary Statement Code | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P284 | Wear respiratory protection. |

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure full body coverage.

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary, especially when handling the solid form.

First Aid Measures

Immediate medical attention is critical in case of exposure.

| Exposure Route | First Aid Measures |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting. |

| If on Skin | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediately call a POISON CENTER or doctor/physician. |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. |

| If in Eyes | Flush eyes with water as a precaution for at least 15 minutes. |

Experimental Protocols for Hazard Determination

The hazard classifications are based on standardized testing methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for determining the acute toxicity of a chemical like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method determines the lethal dose 50 (LD50), which is the dose expected to cause death in 50% of the test animals.[3]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

-

Test Animals: Typically, rats of a single sex (usually females) are used.[4]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally via gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

The dose for the next group of animals is adjusted up or down depending on the outcome of the previous step.

-

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at specific dose levels.

Acute Dermal Toxicity - OECD Test Guideline 402

This test assesses the potential for a substance to cause adverse effects upon short-term dermal exposure.[6][7]

-

Principle: The test substance is applied to the skin of the test animals in a single dose.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.[8]

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and signs of toxicity for at least 14 days.[9]

-

-

Endpoint: The LD50 is determined, and the substance is classified according to its dermal toxicity.

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline is used to assess the health hazards of a substance when inhaled.[10]

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.[11]

-

Test Animals: Rats are the preferred species.

-

Procedure:

-

Animals are placed in an inhalation chamber with a dynamic airflow.

-

The test substance is introduced into the chamber at a specific concentration for a standard exposure duration (typically 4 hours).

-

Multiple concentration groups are tested to determine a dose-response relationship.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.[12]

-

-

Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration expected to cause death in 50% of the test animals. This value is used for GHS classification.[13]

Aquatic Toxicity - OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)

This test determines the acute toxicity of a substance to aquatic invertebrates.

-

Principle: Daphnia magna are exposed to the test substance in water for 48 hours.

-

Test Organisms: Young daphnids, aged less than 24 hours at the start of the test.

-

Procedure:

-

A series of test solutions of different concentrations are prepared.

-

Daphnids are introduced into the test solutions.

-

After 48 hours, the number of daphnids that are immobile is recorded.

-

-

Endpoint: The EC50 is determined, which is the concentration that results in the immobilization of 50% of the daphnids. This is used to classify the substance for its acute hazard to the aquatic environment.

Synthesis and Reactivity

This compound is typically synthesized from 2,2'-bithiophene.[14] It is a key monomer in Stille coupling polymerization reactions to create conjugated polymers for applications in organic electronics.[1][15]

Representative Synthesis Protocol

-

Materials: 2,2'-Bithiophene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), and trimethyltin chloride.

-

Procedure:

-

Dissolve 2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 equivalents) to lithiate the 5 and 5' positions.

-

Add trimethyltin chloride to the solution to yield this compound.

-

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment before handling this chemical. Always consult the latest SDS from the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. ossila.com [ossila.com]

- 2. 5,5′-ビス(トリメチルスタンニル)-2,2′-ビチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 13. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, a key building block in the synthesis of organic electronic materials. Due to the absence of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility information inferred from documented chemical syntheses and purification methods. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this and similar solid organic compounds is provided, alongside workflow diagrams to illustrate the experimental process and underlying chemical principles.

Qualitative Solubility Profile

This compound is a solid compound frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to synthesize conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Its solubility is a critical factor for ensuring homogeneous reaction conditions and for its purification.

The table below summarizes the qualitative solubility of this compound in a range of common laboratory solvents. This information has been compiled from various sources describing its synthesis and use in subsequent reactions.[1][3]

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Rationale / Context of Use |

| Tetrahydrofuran (THF) | 4.0 | Polar aprotic | Soluble | Commonly used as a solvent for Stille coupling reactions involving this reagent.[4][5] |

| Toluene | 2.4 | Nonpolar aromatic | Soluble | Frequently used as a solvent for Stille coupling reactions at elevated temperatures.[3] |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar aprotic | Soluble | A common solvent for Stille coupling reactions, often used to facilitate the dissolution of reactants.[6] |

| Chloroform (CHCl₃) | 4.1 | Polar | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) analysis of the compound.[1] |

| Hexane | 0.1 | Nonpolar aliphatic | Insoluble / Poorly Soluble | Often used as an anti-solvent for precipitation and purification of related compounds and polymers.[3] |

| Methanol (MeOH) | 5.1 | Polar protic | Insoluble / Poorly Soluble | Used for washing and purification, suggesting low solubility. |

Note: The solubility is qualitative and based on the compound's use in chemical reactions and purification processes. "Soluble" indicates that it is used as a reaction medium, while "Insoluble / Poorly Soluble" is inferred from its use as a precipitating or washing agent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., THF, Toluene, Chloroform, Hexane)

-

Scintillation vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a 25 °C water bath) and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid drawing up solid particles, it is advisable to use a syringe equipped with a syringe filter.

-

Transfer the filtered, saturated solution to a volumetric flask and dilute it to a known volume with the same solvent. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the diluted sample.

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the exact concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the general principle of solubility based on polarity.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Logical relationship of solubility based on the principle of "like dissolves like".

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. This compound, CasNo.143367-56-0 Acros Pharmatech Limited China (Mainland) [acrospharmatech.lookchem.com]

- 3. rsc.org [rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene from 2,2'-bithiophene, a critical building block in the development of organic electronics and advanced materials.

Introduction

This compound is a key organometallic intermediate widely utilized in Stille cross-coupling reactions to synthesize conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Its bifunctional nature allows for the facile creation of extended π-conjugated systems. The synthesis from the readily available 2,2'-bithiophene is a fundamental procedure for researchers in materials science and organic synthesis. This document outlines a standard and reliable protocol for this transformation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a one-pot, two-step process. The first step involves the deprotonation of the acidic protons at the 5 and 5' positions of the 2,2'-bithiophene core using a strong organolithium base, such as n-butyllithium (n-BuLi), to form the dianionic intermediate, 5,5'-dilithio-2,2'-bithiophene. The second step is the electrophilic quench of this intermediate with trimethyltin chloride, which introduces the trimethylstannyl groups at these positions.

Experimental Protocol

This protocol details the synthesis of this compound from 2,2'-bithiophene.

Materials:

-

2,2'-Bithiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyltin chloride (Me₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Inert gas (argon or nitrogen) supply with a manifold

-

Dry ice/acetone or cryocooler for low-temperature bath

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (argon or nitrogen). The flask is equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a dropping funnel.

-

Reactant Preparation: 2,2'-bithiophene is dissolved in anhydrous THF in the reaction flask. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.2 equivalents) is slowly added dropwise to the stirred solution of 2,2'-bithiophene while maintaining the internal temperature below -70 °C. The addition is typically carried out over 30-60 minutes. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours, during which time the formation of the dianionic species may be observed by a color change.

-

Stannylation: Trimethyltin chloride (2.5 equivalents) is then added to the reaction mixture at -78 °C. The trimethyltin chloride can be added neat via syringe or as a solution in anhydrous THF. The reaction mixture is stirred at -78 °C for another 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using hexanes or a hexane/ethyl acetate gradient as the eluent to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2'-Bithiophene | 1.0 equivalent | Starting material |

| n-Butyllithium (n-BuLi) | 2.2 equivalents | Lithiating agent |

| Trimethyltin chloride | 2.5 equivalents | Stannylating agent |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Varies based on scale | Reaction solvent |

| Reaction Conditions | ||

| Lithiation Temperature | -78 °C | Critical to control side reactions |

| Lithiation Time | 1-2 hours | Time for complete dianion formation |

| Stannylation Temperature | -78 °C to room temperature | Initial low temperature followed by slow warming |

| Stannylation Time | 2-3 hours at -78 °C, then overnight | Allows for complete reaction |

| Yield | ||

| Typical Isolated Yield | 70-85% | Yield after purification |

| Product Properties | ||

| Appearance | White crystalline powder | [2] |

| Melting Point | 96-100 °C | [3] |

| Molecular Formula | C₁₄H₂₂S₂Sn₂ | [2][3] |

| Molecular Weight | 491.87 g/mol | [2][3] |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic route for this compound.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. It should be handled with extreme care under an inert atmosphere using proper syringe techniques. It can cause severe burns.

-

Trimethyltin chloride is toxic and should be handled in a well-ventilated fume hood. Organotin compounds are neurotoxins and can be absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene. This organometallic compound is a critical building block in the synthesis of conjugated polymers and small molecules for organic electronics, making a thorough understanding of its spectral characteristics essential for researchers in materials science and drug development.

Spectroscopic Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the bithiophene core and the trimethylstannyl groups. The data presented here is compiled from commercially available high-purity samples and is consistent with values reported in the scientific literature.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the thiophene ring protons and the methyl protons of the trimethylstannyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 | Doublet | 2H | H-3, H-3' |

| 6.98 | Doublet | 2H | H-4, H-4' |

| 0.35 | Singlet | 18H | -Sn(CH₃)₃ |

Table 1: ¹H NMR data for this compound in CDCl₃.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the bithiophene system.

| Chemical Shift (δ) ppm | Assignment |

| 143.8 | C-2, C-2' |

| 136.9 | C-5, C-5' |

| 135.2 | C-4, C-4' |

| 126.9 | C-3, C-3' |

| -9.5 | -Sn(CH₃)₃ |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Experimental Protocols

The following provides a typical experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a standard 5 mm NMR tube that is clean and free of any contaminants.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence is used.

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Spectral Width: A spectral width of approximately 12-15 ppm is set, centered around 5-6 ppm.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound and the correlation between the different nuclei and their respective NMR signals.

Caption: Molecular structure and NMR signal correlations.

This guide provides essential spectroscopic information and experimental guidelines for the characterization of this compound. Accurate interpretation of NMR data is fundamental for verifying the purity and structure of this key building block, ensuring the successful synthesis of advanced organic materials.

commercial suppliers of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

An In-depth Technical Guide to 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene for Researchers and Drug Development Professionals

Introduction

This compound is an organotin compound that serves as a critical building block in the synthesis of advanced organic materials.[1] Its primary application lies in the field of organic electronics, where it is used as a monomer for the creation of small molecules and polymer semiconductors.[2] These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The bithiophene core is an electron-rich unit, which, when incorporated into a polymer backbone, influences the material's electronic properties, such as charge carrier mobility and energy levels.[4] This guide provides a comprehensive overview of the commercial suppliers, properties, and applications of this compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 97% | Varies | 143367-56-0 |

| Ossila | High Purity | Varies | 143367-56-0[3] |

| TCI Chemicals | >98.0% (HPLC)(qNMR) | 1g, 5g | 143367-56-0 |

| BLDpharm | Varies | Varies | 143367-56-0[5] |

| Molbase | 97%, 98% | g, kg | 143367-56-0[6] |

| ChemicalBook | Varies | 250mg, 500mg, 1g, 5g | 143367-56-0[7] |

| CP Lab Safety | min 98% (NMR) | 5 grams | 143367-56-0[8] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H22S2Sn2 | [6][8] |

| Molecular Weight | 491.87 g/mol | |

| Appearance | White solid/flakes | [2] |

| Melting Point | 96-100 °C | [2] |

| Boiling Point | 418.2±55.0 °C (Predicted) | [2] |

| Storage | Room temperature, in a dark place under an inert atmosphere. | [2] |

Applications in Organic Electronics

This compound is a versatile monomer used in the synthesis of conjugated polymers for various organic electronic applications.[3] The trimethylstannyl groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[9][10] This allows for the polymerization of the bithiophene unit with a variety of comonomers, typically electron-deficient units, to create donor-acceptor (D-A) copolymers.[4] These D-A copolymers are at the forefront of research for high-performance organic electronic devices. For instance, it has been used in the synthesis of PNDI2OD-T2, a heavily n-dopable π-conjugated redox polymer, and other polymers for OFETs.[3]

Caption: Chemical structure of this compound.

Experimental Protocol: Stille Cross-Coupling Polymerization

The Stille reaction is a powerful and versatile method for carbon-carbon bond formation.[9] The following is a general protocol for the Stille coupling polymerization using this compound. This protocol is based on general procedures found in the literature and should be adapted and optimized for specific substrates and desired polymer properties.[11]

Materials:

-

This compound (Monomer A)

-

Dihaloaromatic comonomer (Monomer B)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)

-

Ligand (e.g., P(o-tol)3)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound, the dihaloaromatic comonomer, the palladium catalyst, and the ligand.

-

Solvent Addition: Add the anhydrous and degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours). The progress of the polymerization can be monitored by techniques such as GPC or NMR.

-

Work-up: After cooling to room temperature, the polymer is typically precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: The crude polymer is collected by filtration and purified, often by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers.

Caption: A generalized workflow for a Stille cross-coupling polymerization reaction.

Characterization

The purity and identity of this compound are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The 1H NMR spectrum in CDCl3 shows characteristic peaks for the thiophene protons and the methyl protons of the trimethylstannyl groups.[3] High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are also used to determine purity.[12]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[12][5] It is also very toxic to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment, including gloves, protective clothing, and respiratory protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key building block for the synthesis of high-performance organic semiconductors. Its commercial availability from a range of suppliers with high purity makes it accessible for both academic research and industrial development. The Stille cross-coupling reaction is the primary method for incorporating this monomer into conjugated polymers, enabling the creation of materials with tailored electronic properties for a wide array of organic electronic devices. Proper handling and safety precautions are essential when working with this organotin compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,5'‐ bis(triMethylstannyl)‐ 2,2'‐bithiophene CAS#: 143367-56-0 [m.chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. 143367-56-0|this compound|BLD Pharm [bldpharm.com]

- 6. 5,5′-bis(trimethylstannyl)-2,2′-bithiophene price & availability - MOLBASE [molbase.com]

- 7. 5,5'‐ bis(triMethylstannyl)‐ 2,2'‐bithiophene price,buy 5,5'‐ bis(triMethylstannyl)‐ 2,2'‐bithiophene - chemicalbook [m.chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. This compound | 143367-56-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

The Foundation of Next-Generation Organic Electronics: An In-depth Technical Guide to the Electronic Properties of Bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Bithiophene and its derivatives have emerged as a cornerstone in the field of organic electronics, offering a versatile platform for the development of advanced materials with tunable electronic properties. Their electron-rich π-conjugated system makes them ideal candidates for a wide range of applications, from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and drug delivery systems. This technical guide provides a comprehensive overview of the fundamental electronic properties of bithiophene derivatives, detailed experimental protocols for their characterization, and a visual representation of key concepts and workflows.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of bithiophene derivatives is primarily governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy band gap, and the efficiency of charge transport, quantified by charge carrier mobility. These parameters are intricately linked to the molecular structure, particularly the nature and position of substituent groups on the bithiophene core.

Frontier Molecular Orbital Energies and Band Gaps

The HOMO and LUMO energy levels dictate the ease of oxidation and reduction, respectively, and are crucial for determining the charge injection and transport properties of a material. The energy difference between these levels, the band gap (Eg), determines the optical absorption and emission characteristics.

Extensive research has demonstrated that the electronic properties of bithiophene derivatives can be finely tuned by chemical modification. The introduction of electron-donating groups (EDGs) generally raises the HOMO level, while electron-withdrawing groups (EWGs) lower the LUMO level. This strategic functionalization allows for the precise engineering of the band gap to suit specific applications.[1][2]

Below are tables summarizing the HOMO, LUMO, and band gap values for a selection of substituted bithiophene derivatives, illustrating the impact of different functional groups.

Table 1: Experimentally Determined Electronic Properties of Selected Bithiophene Derivatives

| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |

| Bithiopheneimide (BTI) Homopolymer | Imide | -6.18 | -3.10 | 3.08 | Cyclic Voltammetry |

| 2,2'-Bithiophene | - | - | - | 4.20 (calculated) | DFT |

| B-doped 5,5'-Dibromo-2,2'-bithiophene | Boron, Bromo | -6.42 | -2.94 | 3.48 | DFT |

Data sourced from multiple studies and compiled for comparative analysis.[3]

Table 2: Theoretically Calculated Electronic Properties of Bithiophene-Bipyridine Co-oligomers with Various Substituents

| Substituent on Thiophene | Substituent on Pyridine | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| H | H | -5.66 | -1.71 | 3.95 |

| F | H | -5.71 | -1.87 | 3.84 |

| I | H | -5.58 | -1.89 | 3.69 |

| CN | H | -5.99 | -2.31 | 3.68 |

| NO2 | H | -6.17 | -2.86 | 3.31 |

| H | F | -5.69 | -1.91 | 3.78 |

| H | I | -5.67 | -1.93 | 3.74 |

| H | CN | -5.87 | -2.32 | 3.55 |

| H | NO2 | -6.05 | -2.45 | 3.60 |

Theoretical data provides trends in electronic properties upon substitution.[1]

Charge Carrier Mobility

Charge carrier mobility (μ) is a measure of how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. High mobility is a critical requirement for efficient OFETs and other electronic devices. The molecular packing in the solid state, which is heavily influenced by the substituents, plays a crucial role in determining the charge carrier mobility. For instance, longer alkyl side-chains in benzothieno[3,2-b][4]benzothiophene (BTBT) derivatives, which share a similar thiophene-based core, have been shown to enhance charge-carrier mobility by promoting more ordered molecular packing.[5][6]

Table 3: Charge Carrier Mobility of Thiophene-Based Derivatives

| Derivative Class | Specific Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Benzothieno[3,2-b][4]benzothiophene (BTBT) Derivatives | Alkylated BTBTs | Up to 10⁻² | - |

| Bithiophene-containing Polyamides | - | Order of magnitude greater than typical bithiophene-based materials | - |

Mobility values are highly dependent on device architecture and processing conditions.[7][8]

Experimental Protocols for Characterization

Accurate determination of the fundamental electronic properties of bithiophene derivatives relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9]

Methodology:

-

Sample Preparation:

-

Dissolve the bithiophene derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1-5 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[10]

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[10]

-

Immerse the electrodes in the prepared sample solution.

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential range to scan for both oxidation and reduction events. The initial and final potentials, as well as the switching potential, should be chosen to encompass the redox processes of the sample.

-

Apply a potential ramp at a specific scan rate (e.g., 50-100 mV/s) and record the resulting current. The potential is swept linearly to a set point and then swept back to the initial potential, completing a cycle.[11]

-

-

Data Analysis:

-

From the resulting cyclic voltammogram (a plot of current vs. potential), determine the onset potentials for the first oxidation (E_ox_onset) and first reduction (E_red_onset) peaks.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO (eV) = -[E_ox_onset - E_onset(Fc/Fc⁺)] - 4.8

-

E_LUMO (eV) = -[E_red_onset - E_onset(Fc/Fc⁺)] - 4.8

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

-

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. For organic semiconductors, the onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing a method to determine the optical band gap.[12]

Methodology:

-

Sample Preparation:

-

Solution: Dissolve the bithiophene derivative in a spectroscopic grade solvent (e.g., chloroform, toluene) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. Place the solution in a quartz cuvette.[13]

-

Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) using techniques like spin-coating, drop-casting, or thermal evaporation.[4]

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a reference cuvette containing the pure solvent or a bare substrate.

-

Place the sample in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).[4]

-

-

Data Analysis (Tauc Plot Method):

-

Convert the absorption spectrum from wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (d) using the Beer-Lambert law: α = 2.303 * A / d.

-

For direct band gap semiconductors, which is a common assumption for many organic materials, plot (αhν)² versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[14]

-

Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Mobility Measurement

The charge carrier mobility of a bithiophene derivative is typically measured by fabricating an OFET and analyzing its current-voltage characteristics.

Methodology:

-

Substrate Preparation:

-

Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.[15]

-

-

Electrode Deposition:

-

Organic Semiconductor Deposition:

-

Deposit a thin film of the bithiophene derivative onto the substrate, covering the source and drain electrodes and the channel region. This can be done by solution-based methods like spin-coating or drop-casting, or by vacuum thermal evaporation. The deposition should be carried out in a controlled environment (e.g., a glove box) to avoid contamination.[16]

-

-

Characterization:

-

Place the fabricated OFET on a probe station.

-

Use a semiconductor parameter analyzer to apply voltages to the gate (V_g) and drain (V_d) electrodes and measure the resulting drain current (I_d).

-

Measure the transfer characteristics by sweeping V_g at a constant V_d and the output characteristics by sweeping V_d at various constant V_g values.

-

The charge carrier mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

-

I_d = (μ * C_i * W / 2L) * (V_g - V_th)²

-

Where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

-

-

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex experimental procedures and the interplay between molecular structure and electronic properties.

Caption: Experimental workflow for characterizing the electronic properties of bithiophene derivatives.

Caption: Relationship between molecular structure and electronic properties of bithiophenes.

This guide provides a foundational understanding of the key electronic properties of bithiophene derivatives, the experimental techniques used to measure them, and the underlying structure-property relationships. This knowledge is crucial for the rational design of novel organic materials with tailored functionalities for a wide array of applications in electronics and beyond.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Mobility Evaluation of [1]Benzothieno[3,2- b][1]benzothiophene Derivatives: Limitation and Impact on Charge Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering polymers with improved charge transport properties from bithiophene-containing polyamides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CONTENTdm [cdm16771.contentdm.oclc.org]

- 10. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 11. static.igem.org [static.igem.org]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00594E [pubs.rsc.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, or stannanes, have carved a significant niche in the landscape of modern organic synthesis. Characterized by at least one tin-carbon bond, these versatile reagents have become indispensable tools for the construction of complex molecular architectures, finding widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the core principles of organotin chemistry, with a focus on their practical application in organic synthesis, particularly the celebrated Stille cross-coupling reaction.

Introduction to Organotin Compounds

The history of organotin chemistry dates back to the 19th century, but their synthetic utility was significantly realized with the advent of palladium-catalyzed cross-coupling reactions.[1] Organotin reagents offer a unique combination of stability, functional group tolerance, and reactivity, making them valuable assets in the synthetic chemist's toolbox. They are generally stable to air and moisture, and many are commercially available or can be readily prepared and purified.[1] However, a crucial consideration in their use is their inherent toxicity, which necessitates careful handling and disposal protocols.

Synthesis of Organotin Reagents

The accessibility of diverse organostannanes is a key factor in their widespread use. Several reliable methods exist for their preparation, with the choice of method depending on the desired substitution pattern.

Synthesis of Arylstannanes

Arylstannanes are commonly prepared from aryl halides via organolithium or Grignard reagents, followed by quenching with a trialkyltin halide.

Experimental Protocol: Synthesis of Aryltributylstannane from an Aryl Bromide

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gently heated until the magnesium is consumed.

-

Stannylation: In a separate flame-dried flask, dissolve tributyltin chloride in anhydrous THF and cool the solution to 0 °C.

-

Reaction: Slowly add the freshly prepared Grignard reagent to the tributyltin chloride solution via cannula.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryltributylstannane.

Synthesis of Vinylstannanes

Vinylstannanes are pivotal intermediates, often synthesized via the hydrostannylation of alkynes or from vinyl halides.

Experimental Protocol: Synthesis of a Vinylstannane via Hydrostannylation of an Alkyne

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne in an appropriate solvent (e.g., THF or toluene).

-

Catalyst and Reagent Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the solution. Then, add tributyltin hydride (Bu₃SnH) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or ¹H NMR spectroscopy until the starting alkyne is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to yield the vinylstannane. It is important to note that the regioselectivity and stereoselectivity of the hydrostannylation can often be controlled by the choice of catalyst and reaction conditions.

| Organotin Reagent Type | Synthesis Method | Typical Yields |

| Arylstannanes | From aryl halides via Grignard reagents | Moderate to excellent |

| Vinylstannanes | Hydrostannylation of alkynes | Good to excellent |

| Alkynylstannanes | From terminal alkynes and organotin amides/alkoxides | High |

| Allylstannanes | From allyl halides and organotin nucleophiles | Good |

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (e.g., triflate). This reaction forms a new carbon-carbon bond and has become one of the most powerful methods for the construction of complex organic molecules due to its mild reaction conditions and broad functional group tolerance.[1]

The Catalytic Cycle

The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-Sn(R³)₃) transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the desired C-C bond, regenerating the Pd(0) catalyst.

Scope and Limitations

The Stille reaction exhibits a broad substrate scope. A wide variety of organic halides (iodides, bromides, and in some cases, chlorides) and triflates can be used as electrophiles.[2] Similarly, a diverse range of organostannanes, including aryl-, vinyl-, alkynyl-, and allylstannanes, can act as nucleophiles.[1]

A significant advantage of the Stille coupling is its tolerance of a wide array of functional groups, such as esters, amides, ketones, and nitriles, which often remain unaffected under the mild reaction conditions.[3]

The primary limitation of the Stille reaction is the toxicity of the organotin reagents and byproducts. This necessitates careful purification methods to remove tin residues from the final product, which is particularly critical in the synthesis of pharmaceuticals.

Representative Stille Coupling Reactions

The following table summarizes various Stille coupling reactions, showcasing the diversity of substrates and the typical reaction conditions and yields.

| Electrophile (R¹-X) | Organostannane (R²-SnBu₃) | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 16 | 92 |

| 4-Bromotoluene | Phenyltributylstannane | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 80 | 12 | 88 |

| 1-Chloro-4-nitrobenzene | (4-Methoxyphenyl)tributylstannane | [(t-Bu)₂P(OH)]₂PdCl₂ | Water | 100 | 2 | 95[3] |

| Vinyl bromide | Allyltributylstannane | PdCl₂(PPh₃)₂ | THF | 65 | 6 | 85 |

| Phenyl triflate | 2-Furyltributylstannane | Pd₂(dba)₃ / P(furyl)₃ | DMF | 80 | 24 | 78 |

| 4-Iodoanisole | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ | NMP | 90 | 8 | 90 |

Experimental Protocols

General Procedure for a Stille Cross-Coupling Reaction

-

Reaction Setup: A flame-dried reaction vessel (e.g., a Schlenk flask) is charged with the organic halide, the organostannane, and a magnetic stir bar under an inert atmosphere (argon or nitrogen).

-

Solvent and Catalyst Addition: Anhydrous, degassed solvent is added, followed by the palladium catalyst and any additional ligands.

-

Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and may be quenched with an aqueous solution of potassium fluoride (to precipitate the tin byproduct as insoluble tributyltin fluoride) or by partitioning between an organic solvent and water.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

Applications in Natural Product Synthesis

The Stille coupling has been instrumental in the total synthesis of numerous complex natural products, often employed in key bond-forming steps where other methods may fail due to functional group incompatibility.

Example: Synthesis of the Manzamine Alkaloid Ircinal A